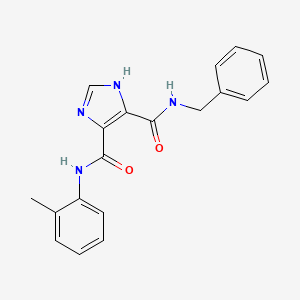![molecular formula C12H14N4O3 B5833500 [5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid, commonly known as TEA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. TEA is a bioactive molecule that exhibits anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of TEA is not fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal activity. TEA has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
TEA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. Additionally, TEA has been shown to increase the levels of the antioxidant enzymes, superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TEA is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, TEA has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies. However, one limitation of TEA is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
TEA has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future research could focus on investigating the pharmacokinetics and pharmacodynamics of TEA, as well as its efficacy in human clinical trials. Additionally, the development of novel formulations or analogs of TEA with improved solubility and bioavailability may enhance its potential therapeutic applications.
Conclusion:
In conclusion, [5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid, or TEA, is a bioactive molecule with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for further research. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, TEA represents a promising avenue for the development of novel therapies for a range of neurological and inflammatory conditions.
Métodos De Síntesis
TEA can be synthesized via a multistep process involving the reaction of 4-ethoxybenzyl bromide with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine and oxidation with iodine. The final product is obtained by reacting the intermediate with acetic acid. The purity and yield of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. TEA has also been investigated for its anticonvulsant properties, with promising results in animal models of epilepsy. Additionally, TEA has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[5-[(4-ethoxyphenyl)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)7-11-13-14-15-16(11)8-12(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHRGXIXUNHVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)


![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)


